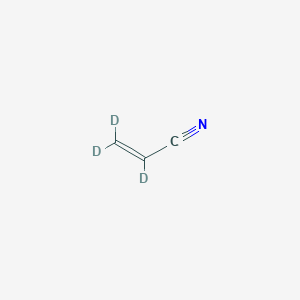

Acrylonitrile-d3

Descripción general

Descripción

Acrylonitrile-d3 is a deuterated form of acrylonitrile, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. Acrylonitrile itself is a colorless, volatile liquid with a pungent odor, and it is an important monomer in the production of various polymers and resins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acrylonitrile-d3 can be synthesized through the deuteration of acrylonitrile. One common method involves the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the exchange process.

Industrial Production Methods

The industrial production of this compound follows similar principles to those used in the synthesis of acrylonitrile, with additional steps for deuteration. The Sohio process, which involves the catalytic ammoxidation of propylene, ammonia, and oxygen, is a widely used method for producing acrylonitrile. For this compound, deuterated reagents are used to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Acrylonitrile-d3 undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polyacrylonitrile, a precursor for carbon fibers.

Hydration: The addition of water to this compound forms acrylamide-d3.

Cyanoethylation: Reaction with protic nucleophiles such as alcohols, thiols, and amines to form cyanoethylated products.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or ionic catalysts.

Hydration: Typically carried out in the presence of sulfuric acid as a catalyst.

Cyanoethylation: Involves the use of protic nucleophiles under mild conditions.

Major Products

Polythis compound: Used in the production of carbon fibers.

Acrylamide-d3: Used in various chemical applications.

Cyanoethylated derivatives: Used in the synthesis of specialty chemicals.

Aplicaciones Científicas De Investigación

Acrylonitrile-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used as a solvent and reference compound in NMR spectroscopy to study molecular structures and dynamics.

Isotope Tracing: Used in metabolic studies to trace the pathways of acrylonitrile in biological systems.

Material Science: Employed in the synthesis of deuterated polymers for studying the properties of materials

Mecanismo De Acción

Acrylonitrile-d3 exerts its effects primarily through its chemical reactivity. As a directly alkylating agent, it reacts with nucleophilic centers such as the SH groups of proteins or the tripeptide glutathione. This reactivity is utilized in various chemical syntheses and research applications .

Comparación Con Compuestos Similares

Similar Compounds

Acrylonitrile: The non-deuterated form, widely used in the production of polymers and resins.

Acetonitrile: A simpler nitrile compound used as a solvent in chemical reactions.

Propionitrile: Another nitrile compound with similar reactivity but different applications

Uniqueness

Acrylonitrile-d3 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms allows for distinct spectroscopic signatures, aiding in the detailed analysis of molecular structures and dynamics .

Propiedades

IUPAC Name |

2,3,3-trideuterioprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C#N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479986 | |

| Record name | Acrylonitrile-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53807-26-4 | |

| Record name | Acrylonitrile-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53807-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

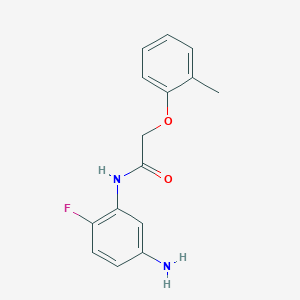

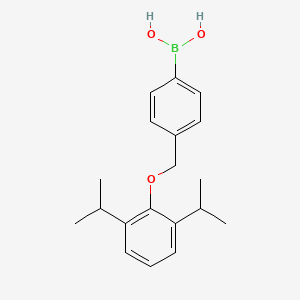

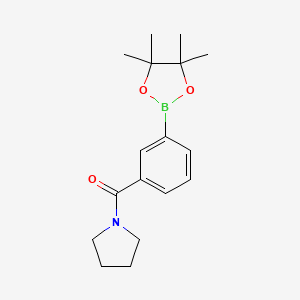

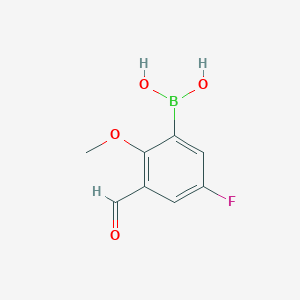

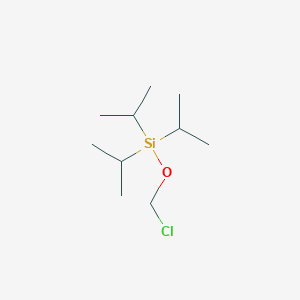

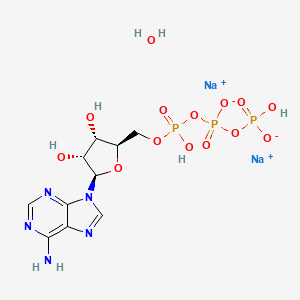

Synthesis routes and methods I

Procedure details

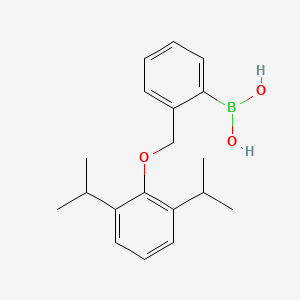

Synthesis routes and methods II

Procedure details

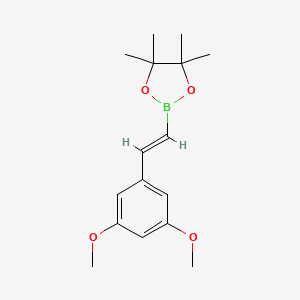

Synthesis routes and methods III

Procedure details

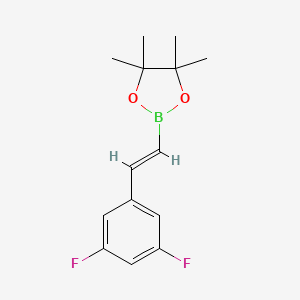

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)